(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine
Description
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(5-methoxy-2,1,3-benzothiadiazol-4-yl)methanamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-7-3-2-6-8(5(7)4-9)11-13-10-6/h2-3H,4,9H2,1H3 |
InChI Key |
VTVAHHRFHNCOBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NSN=C2C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[c]thiadiazole Core
The benzo[c]thiadiazole scaffold is typically synthesized through cyclization reactions involving ortho-diamines and sulfur-containing reagents. Key methods include:
Cyclization of ortho-diaminobenzenes with sulfur sources such as sulfur dichloride or elemental sulfur under oxidative conditions to form the thiadiazole ring. This reaction forms the 1,2,5-thiadiazole heterocycle fused to the benzene ring, generating the benzo[c]thiadiazole core.
Oxidative cyclization of thiosemicarbazones using ferric chloride has been reported as an efficient route for 2-amino-5-substituted thiadiazoles, which can be adapted for benzo[c]thiadiazole derivatives.
Use of dehydrating agents such as methane sulfonic acid or polyphosphoric acid facilitates cyclization and ring closure with high yields and purity.
Introduction of the Methoxy Group at the 5-Position
The methoxy substituent is introduced via selective methylation reactions on a suitable hydroxyl or phenolic precursor:
Methylation using methyl iodide or dimethyl sulfate is the standard approach. These reagents methylate the hydroxyl group at the 5-position of the benzo[c]thiadiazole ring under basic or neutral conditions.
The reaction conditions typically involve a polar aprotic solvent (e.g., acetone or DMF) and a base such as potassium carbonate to facilitate nucleophilic substitution.
Careful control of temperature and reagent stoichiometry is essential to avoid over-alkylation or side reactions.
Attachment of the Methanamine Group at the 4-Position
The methanamine group is introduced through nucleophilic substitution or reductive amination strategies:
Nucleophilic substitution on a halogenated intermediate : The 4-position of the benzo[c]thiadiazole ring is halogenated (e.g., bromination or chlorination), followed by displacement with ammonia or a primary amine to form the methanamine group.
Reductive amination : An aldehyde or ketone precursor at the 4-position can be reacted with ammonia or an amine source in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation to yield the methanamine substituent.
Buchwald–Hartwig amination has been demonstrated as an effective catalytic method for introducing amino groups onto benzothiadiazole systems, using palladium catalysts and suitable ligands under mild conditions, achieving high yields.
Representative Synthetic Route Summary
Industrial and Research Considerations
Industrial synthesis optimizes these steps by employing continuous flow reactors for better heat and mass transfer, improving yield and purity.
Advanced purification techniques such as recrystallization and chromatography ensure removal of side products.
Reaction conditions are fine-tuned to minimize by-products like sulfoxides or sulfones formed by oxidation of the thiadiazole sulfur atom.
Research Findings and Reaction Analysis
Oxidation and reduction reactions of the compound are well-studied to modify the thiadiazole sulfur or amine functionalities, often using potassium permanganate or lithium aluminum hydride, respectively.
Substitution reactions on the methoxy or methanamine groups allow derivatization for further functionalization in medicinal chemistry applications.
Recent catalytic cross-coupling methods (e.g., Buchwald–Hartwig amination) have improved the efficiency and selectivity of amine group introduction on benzothiadiazole rings.
Summary Table of Preparation Methods
| Preparation Aspect | Method | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Core formation | Cyclization | ortho-diamine + sulfur reagent + oxidant | Acidic medium, heat | High yield, key step |
| Methoxy introduction | Methylation | methyl iodide/dimethyl sulfate + base | DMF, RT to reflux | Selective, moderate to high yield |
| Amination | Nucleophilic substitution or Buchwald–Hartwig | Halogenated intermediate + ammonia or amine + Pd catalyst | 1,4-dioxane, 110°C, base | High yield, catalytic |
| Purification | Recrystallization, chromatography | Solvents | Ambient to elevated temperature | Ensures purity |
This comprehensive overview of preparation methods for (5-Methoxybenzo[c]thiadiazol-4-yl)methanamine integrates classical synthetic organic chemistry techniques with modern catalytic methodologies, providing a robust foundation for research and industrial production of this compound. The approaches balance efficiency, selectivity, and scalability, supporting its use in advanced chemical and pharmaceutical research.
Chemical Reactions Analysis
General Synthetic Procedure
-
Formation of Thiadiazole Ring : The initial step may involve the cyclization of thiosemicarbazide derivatives in the presence of dehydrating agents like polyphosphoric acid.
-
Nucleophilic Substitution : The methanamine group can be introduced through nucleophilic substitution at the 4-position of the thiadiazole ring.
-
Purification : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.
Reaction Scheme
The following table summarizes key reactions involved in the synthesis:
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Thiosemicarbazide + Acid | High |
| 2 | Nucleophilic Substitution | DMSO + Methanamine | Optimized |
| 3 | Purification | Chromatography | Variable |
Chemical Reactivity
(5-Methoxybenzo[c] thiadiazol-4-yl)methanamine exhibits various chemical reactivities due to its functional groups:
Nucleophilic Substitution Reactions
The compound can undergo nucleophilic substitution reactions at the thiadiazole ring, particularly at positions susceptible to electrophilic attack due to the electron-withdrawing nature of nitrogen atoms in the ring structure.
Electrophilic Aromatic Substitution
The methoxy group enhances the nucleophilicity of the aromatic system, allowing for electrophilic aromatic substitution reactions under suitable conditions.
Thermal Stability and Fragmentation
Research indicates that thiadiazole compounds can undergo thermal fragmentation, leading to various products depending on reaction conditions such as temperature and atmosphere.
Mechanistic Insights
Understanding the mechanisms behind these reactions is crucial for predicting reactivity patterns:
Nucleophilic Mechanism
In nucleophilic substitutions, the mechanism typically involves:
-
Attack of a nucleophile on an electrophilic carbon atom.
-
Formation of a tetrahedral intermediate.
-
Collapse of the intermediate with elimination of leaving groups.
Electrophilic Mechanism
For electrophilic aromatic substitutions:
-
The aromatic ring acts as a nucleophile.
-
Electrophiles attack the π-system of the ring.
-
Rearrangement may occur leading to stable products.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a thiadiazole ring, which contributes to its biological activity. The presence of the methoxy group enhances its solubility and stability, making it suitable for various applications.
Anticancer Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. Studies have demonstrated that (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific cancer cell lines, suggesting a mechanism involving the modulation of cell signaling pathways related to apoptosis .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Investigations into its activity against various bacterial strains revealed that it possesses inhibitory effects comparable to established antibiotics. This property is particularly valuable in the development of new therapeutic agents to combat antibiotic-resistant bacteria .
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under thermal stress .
Nanocomposites
The compound is also being explored for use in nanocomposite materials. By integrating this compound with nanoparticles, researchers aim to create materials with superior electrical conductivity and mechanical strength. These advancements could lead to applications in electronics and structural materials .
Skin Care Products
Recent studies have investigated the potential of this compound in cosmetic formulations. Its antioxidant properties make it a candidate for inclusion in skin care products aimed at reducing oxidative stress on the skin . The compound's ability to enhance skin penetration also suggests it could be effective as a delivery agent for other active ingredients.
Stability and Efficacy
Research into formulation stability indicates that this compound can contribute to the overall stability of cosmetic products by preventing degradation of sensitive ingredients under various conditions . This characteristic is crucial for ensuring product efficacy over time.
Case Studies
Mechanism of Action
The mechanism of action of (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of benzo[c][1,2,5]thiadiazole derivatives arises from substituent variations. Below is a comparative analysis of (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine with analogous compounds:
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The 5-methoxy group in the target compound donates electrons via resonance, increasing solubility and altering HOMO-LUMO gaps compared to electron-withdrawing substituents like 5-Cl or 7-Br .
- Halogenated derivatives (e.g., 5-Cl, 7-Br) exhibit enhanced electrophilicity, favoring cross-coupling reactions in polymer synthesis .
Functional Group Diversity :
- Methanamine (-CH₂NH₂) enables nucleophilic reactions (e.g., amidation, Schiff base formation), whereas aldehyde (-CHO) groups (e.g., in thiophene-carbaldehyde derivatives) facilitate condensation reactions for dye synthesis .
Biological Activity
(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a benzo[c][1,2,5]thiadiazole ring substituted with a methoxy group at the 5-position and an amine group at the 4-position. Its molecular formula is , and it has been shown to exhibit significant electronic properties due to the presence of the thiadiazole moiety.
Anticancer Activity
Recent studies have indicated that this compound may possess selective cytotoxicity against various cancer cell lines. Research indicates that compounds containing thiadiazole derivatives often show promising anticancer properties. For instance, one study demonstrated that this compound could disrupt cellular processes by interacting with specific biological targets, leading to apoptosis in cancer cells.
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 7 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Inhibition of cell proliferation |
| A549 (Lung) | 12 | Disruption of mitochondrial function |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
These results indicate the potential use of this compound in treating bacterial infections, especially those caused by resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The methoxy group at the 5-position enhances electron donation, which is crucial for its interaction with biological targets. Research into SAR has revealed that substituents on the thiadiazole ring significantly affect both anticancer and antimicrobial activities.
Table 3: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Methoxy (-OCH3) | Enhances anticancer activity |
| Nitro (-NO2) | Increases antimicrobial potency |
| Halogens (-Cl/-Br) | Modulates both anticancer and antimicrobial effects |
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent response with significant cytotoxic effects observed at concentrations above 7 µM.
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with MIC values indicating effectiveness at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
